Ethyl 6-chloro-4-[(3,5-difluorophenyl)amino]quinoline-3-carboxylate

Catalog No.
S3181136
CAS No.
955335-37-2
M.F
C18H13ClF2N2O2
M. Wt
362.76
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 6-chloro-4-[(3,5-difluorophenyl)amino]quinol...

CAS Number

955335-37-2

Product Name

Ethyl 6-chloro-4-[(3,5-difluorophenyl)amino]quinoline-3-carboxylate

IUPAC Name

ethyl 6-chloro-4-(3,5-difluoroanilino)quinoline-3-carboxylate

Molecular Formula

C18H13ClF2N2O2

Molecular Weight

362.76

InChI

InChI=1S/C18H13ClF2N2O2/c1-2-25-18(24)15-9-22-16-4-3-10(19)5-14(16)17(15)23-13-7-11(20)6-12(21)8-13/h3-9H,2H2,1H3,(H,22,23)

InChI Key

CYRLBNKKQJLRRK-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC(=CC(=C3)F)F)Cl

Solubility

not available

Ethyl 6-chloro-4-[(3,5-difluorophenyl)amino]quinoline-3-carboxylate is a synthetic compound with the molecular formula C18H13ClF2N2O2C_{18}H_{13}ClF_{2}N_{2}O_{2} and a molecular weight of 362.8 g/mol. This compound features a quinoline core, which is a bicyclic aromatic compound known for its diverse biological activities. The presence of both chlorine and difluorophenyl substituents contributes to its unique chemical properties and potential applications in medicinal chemistry.

The reactivity of ethyl 6-chloro-4-[(3,5-difluorophenyl)amino]quinoline-3-carboxylate can be attributed to its functional groups. Typical reactions may include:

  • Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles under appropriate conditions.
  • Ester Hydrolysis: The ester group can undergo hydrolysis in the presence of acids or bases, yielding the corresponding carboxylic acid.
  • Amination: The amine group can participate in further reactions to form more complex derivatives.

Compounds with a quinoline structure are often associated with various biological activities, including:

  • Antimicrobial Properties: Quinoline derivatives have demonstrated effectiveness against a range of bacterial and fungal pathogens.
  • Anticancer Activity: Some studies suggest that quinoline compounds possess cytotoxic effects against cancer cell lines, making them potential candidates for anticancer drug development.
  • Anti-inflammatory Effects: There is evidence that certain quinolines can modulate inflammatory pathways.

The specific biological activity of ethyl 6-chloro-4-[(3,5-difluorophenyl)amino]quinoline-3-carboxylate requires further investigation through pharmacological studies.

The synthesis of ethyl 6-chloro-4-[(3,5-difluorophenyl)amino]quinoline-3-carboxylate typically involves several steps:

  • Formation of the Quinoline Ring: This can be achieved through cyclization reactions involving appropriate starting materials such as aniline derivatives and carbonyl compounds.
  • Chlorination: Introduction of the chlorine atom at the 6-position can be accomplished using chlorinating agents like thionyl chloride or phosphorus oxychloride.
  • Substitution with Difluorophenylamine: The introduction of the difluorophenyl group can be facilitated through nucleophilic substitution reactions.
  • Esterification: Finally, the carboxylic acid derivative is converted to its ethyl ester form using ethanol and an acid catalyst.

Ethyl 6-chloro-4-[(3,5-difluorophenyl)amino]quinoline-3-carboxylate has potential applications in:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery.
  • Agricultural Chemistry: Its antimicrobial properties could be explored for use in agrochemicals to protect crops from pathogens.
  • Material Science: The unique properties of this compound may find applications in developing novel materials with specific functionalities.

Interaction studies are crucial for understanding how ethyl 6-chloro-4-[(3,5-difluorophenyl)amino]quinoline-3-carboxylate interacts with biological targets. These studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • Mechanism of Action Studies: Investigating the pathways through which the compound exerts its effects on biological systems.
  • Toxicity Studies: Assessing the safety profile of the compound in various biological models.

Several compounds share structural features with ethyl 6-chloro-4-[(3,5-difluorophenyl)amino]quinoline-3-carboxylate. Here are some notable examples:

Compound NameMolecular FormulaBiological Activity
Ethyl 6-chloro-4-[(3-chloro-4-fluorophenyl)amino]quinoline-2-carboxylateC18H13Cl2FN2O2C_{18}H_{13}Cl_{2}FN_{2}O_{2}Antimicrobial
Ethyl 4-chloro-6-fluoroquinoline-3-carboxylateC12H9ClFNO2C_{12}H_{9}ClFNO_{2}Anticancer
Ethyl 6-chloroquinoline-3-carboxylic acidC11H8ClNO2C_{11}H_{8}ClNO_{2}Antimicrobial

Uniqueness

Ethyl 6-chloro-4-[(3,5-difluorophenyl)amino]quinoline-3-carboxylate is unique due to its specific fluorine substitutions and chloro groups that enhance its lipophilicity and potential selectivity towards certain biological targets compared to other quinoline derivatives. Its combination of structural features may lead to distinct pharmacological profiles that warrant further investigation.

XLogP3

5.3

Dates

Last modified: 08-18-2023

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